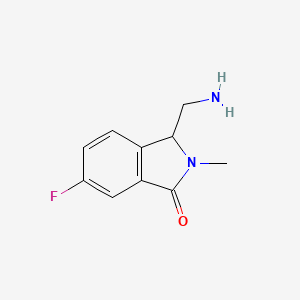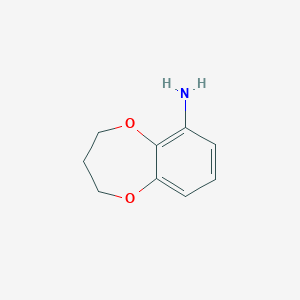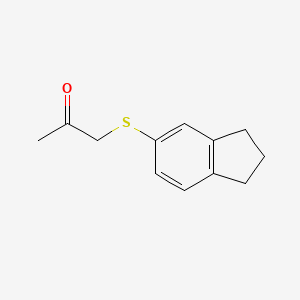
1-(2,3-dihydro-1H-inden-5-ylsulfanyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydro-1H-inden-5-ylsulfanyl)propan-2-one is an organic compound with the molecular formula C₁₂H₁₄OS and a molecular weight of 206.30 g/mol This compound features an indane ring system attached to a propanone moiety via a sulfanyl linkage
Preparation Methods
The synthesis of 1-(2,3-dihydro-1H-inden-5-ylsulfanyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indanone and thiol derivatives.
Reaction Conditions: The key step involves the formation of the sulfanyl linkage. This can be achieved through nucleophilic substitution reactions where the thiol group reacts with the carbonyl compound under basic conditions.
Industrial Production: Industrial-scale production may involve optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,3-Dihydro-1H-inden-5-ylsulfanyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfanyl group, leading to the formation of various derivatives.
Scientific Research Applications
1-(2,3-Dihydro-1H-inden-5-ylsulfanyl)propan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-inden-5-ylsulfanyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s ability to undergo redox reactions makes it a potential candidate for studies related to oxidative stress pathways .
Comparison with Similar Compounds
1-(2,3-Dihydro-1H-inden-5-ylsulfanyl)propan-2-one can be compared with other similar compounds such as:
1-(2,3-Dihydro-1H-inden-2-yl)propan-1-one: This compound lacks the sulfanyl group, making it less reactive in certain chemical reactions.
1-(2,3-Dihydro-1H-inden-5-ylsulfanyl)ethanone: This compound has a shorter carbon chain, which may affect its reactivity and interaction with biological targets.
1-(2,3-Dihydro-1H-inden-5-ylsulfanyl)butan-2-one: This compound has a longer carbon chain, potentially altering its physical and chemical properties.
Properties
Molecular Formula |
C12H14OS |
|---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-ylsulfanyl)propan-2-one |
InChI |
InChI=1S/C12H14OS/c1-9(13)8-14-12-6-5-10-3-2-4-11(10)7-12/h5-7H,2-4,8H2,1H3 |
InChI Key |
CQBTVCDXUGOAPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC1=CC2=C(CCC2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-bromothiophen-3-yl)methyl]cyclopropanamine](/img/structure/B13196593.png)
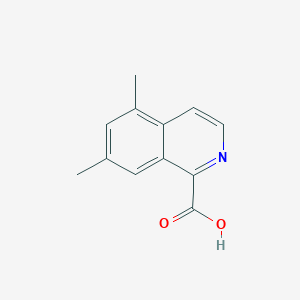
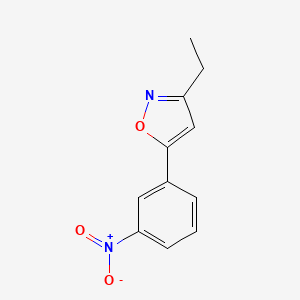
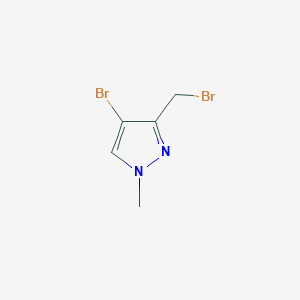
![6,6-Dimethyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13196618.png)
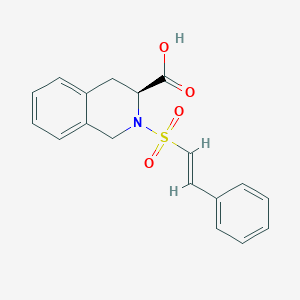
![2-[4-(1,3-Thiazol-4-yl)phenyl]acetic acid](/img/structure/B13196655.png)

![tert-Butyl N-[4-(4-methylphenyl)-4-oxobutyl]carbamate](/img/structure/B13196668.png)
![2,6-Dimethyl-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B13196674.png)
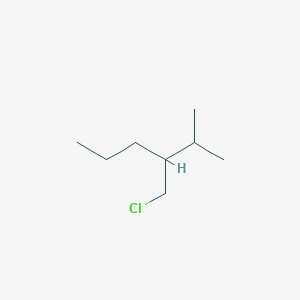
![{1-[2-amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol](/img/structure/B13196696.png)
